molecular formula C23H28N6O2 B2774251 N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide CAS No. 1421443-54-0

N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide

Cat. No.: B2774251
CAS No.: 1421443-54-0
M. Wt: 420.517
InChI Key: RLMZRLXVQXLYLP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[[3-(2-methylphenyl)triazol-4-yl]methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-18-7-3-5-9-21(18)29-19(15-24-26-29)16-27-11-13-28(14-12-27)17-23(30)25-20-8-4-6-10-22(20)31-2/h3-10,15H,11-14,16-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMZRLXVQXLYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=N2)CN3CCN(CC3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a methoxyphenyl group linked to a piperazine moiety through a triazole ring. The structural formula can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

Antitumor Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole ring exhibit notable antitumor properties. For instance, derivatives of triazoles have shown efficacy against various cancer cell lines, including breast and colon cancer. In vitro assays indicated that triazole derivatives could inhibit cell proliferation with IC50 values ranging from 10 to 50 µM depending on the specific structure and substituents present .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activity. The presence of the triazole moiety is crucial for enhancing antibacterial and antifungal activities. Studies reported that certain triazole derivatives exhibited significant inhibition against Mycobacterium tuberculosis and other pathogenic bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range .

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests potential applications in treating mood disorders and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could act as a ligand for various receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Cell Cycle Arrest : Some studies suggest that triazole-containing compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A study published in Cancer Chemotherapy and Pharmacology evaluated the anticancer effects of related triazole derivatives on human breast cancer cells (MCF-7). The results showed that these compounds could significantly reduce cell viability with an IC50 value of approximately 25 µM .

Study 2: Antimicrobial Activity

In another investigation reported in the Journal of Antimicrobial Chemotherapy, a series of triazole derivatives were tested against Staphylococcus aureus. The most potent derivative exhibited an MIC of 16 µg/mL, indicating strong antibacterial properties .

Data Table

Biological ActivityAssessed CompoundIC50/MIC ValuesReference
Anticancer (MCF-7 Cells)Triazole Derivative~25 µM
AntibacterialTriazole Derivative16 µg/mL
AntifungalVarious TriazolesVaries (low µM range)
NeuropharmacologicalPiperazine DerivativesNot specified

Scientific Research Applications

Table 1: Structural Components

ComponentDescription
Methoxy GroupEnhances lipophilicity and solubility
Piperazine MoietyKnown for its role in various pharmacological activities
Triazole RingImparts antimicrobial and antifungal properties

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The incorporation of the piperazine moiety further enhances this antimicrobial efficacy.

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential anticancer properties. Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Preliminary studies suggest that N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide may possess anxiolytic or antidepressant-like effects, warranting further investigation into its impact on neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds with promising results:

Case Study 1: Antimicrobial Efficacy

A study conducted on triazole derivatives demonstrated effective inhibition against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/ml . This suggests that this compound may exhibit comparable or enhanced activity.

Case Study 2: Antitumor Activity

In vitro studies on structurally similar compounds revealed significant cytotoxicity against melanoma cells with IC50 values below 10 µM . This indicates a potential for this compound in cancer therapy.

Q & A

Q. Key Optimization Strategies :

  • Catalysts : Use 10 mol% Cu(I) for CuAAC to minimize side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps .
  • Purity Control : Recrystallization from ethanol or methanol improves final product purity (>95%) .

How can researchers resolve low yields during the coupling of triazole-piperazine intermediates?

Advanced Synthesis
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Temperature Modulation : Lowering reaction temperatures (e.g., 40°C) during alkylation reduces decomposition of sensitive intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for reductive amination) enhance coupling efficiency .
  • Protecting Groups : Temporarily protecting reactive sites on the triazole or piperazine rings prevents unwanted cross-reactivity .

Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry of the triazole ring and acetamide connectivity. Key signals include:
    • Methoxy group at δ ~3.8 ppm (singlet) .
    • Piperazine protons at δ ~2.5–3.5 ppm (multiplet) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .

What in vitro assays are recommended to evaluate interactions with neurological targets?

Q. Basic Bioactivity

  • Receptor Binding Assays : Radioligand displacement studies for serotonin (5-HT₂ₐ) and dopamine (D₂) receptors, using [³H]ketanserin and [³H]spiperone, respectively .
  • Enzyme Inhibition : Measure IC₅₀ against monoamine oxidase (MAO) using spectrophotometric detection of H₂O₂ .

How does the triazole substitution pattern influence selectivity for serotonin vs. dopamine receptors?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups (e.g., -Cl) : Increase 5-HT₂ₐ affinity by enhancing hydrogen bonding with Ser159 in the receptor pocket .
  • Bulky Substituents (e.g., 2-methylphenyl) : Improve D₂ selectivity by fitting into the hydrophobic cleft of the dopamine receptor .
  • Data-Driven Design : Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

How should discrepancies in reported IC₅₀ values across studies be addressed?

Q. Data Contradiction Analysis

  • Standardized Assay Conditions : Ensure consistent pH (7.4), temperature (37°C), and ion concentrations (e.g., 150 mM NaCl) .
  • Orthogonal Methods : Validate results using fluorescence polarization (FP) alongside radioligand assays to rule out artifact interference .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier protocols .

What strategies mitigate degradation of the acetamide moiety under physiological pH?

Q. Chemical Stability

  • Prodrug Design : Replace the acetamide with a carbamate ester, hydrolyzing selectively in target tissues .
  • Formulation : Encapsulate in pH-sensitive liposomes (e.g., DSPC/cholesterol) to protect against gastric degradation .

What computational methods predict the compound’s binding mode to GPCRs?

Q. Mechanistic Studies

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories (GROMACS) to assess stability .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for triazole analogs to prioritize synthesis .

Which in vivo models assess neurotoxicity?

Q. Toxicity Evaluation

  • Rodent Models : Administer 10–100 mg/kg doses to Sprague-Dawley rats, monitoring locomotor activity (open-field test) and histopathology of brain sections .
  • Biomarker Analysis : Measure plasma levels of GFAP and S100β to detect neuroinflammation .

How is regioselectivity controlled during 1,2,3-triazole formation?

Q. Advanced Synthetic Chemistry

  • Click Chemistry : Cu(I) catalysis ensures exclusive 1,4-regioselectivity, while Ru catalysts yield 1,5-isomers for comparative studies .
  • Microwave Irradiation : Accelerates reaction kinetics (30 min vs. 24 hr) and reduces byproduct formation .

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